molecular formula C12H22O5Sn B101608 Dibutyltin malate CAS No. 15535-69-0

Dibutyltin malate

Cat. No. B101608
CAS RN: 15535-69-0
M. Wt: 365 g/mol
InChI Key: GGSRTHRSSCWGGK-UHFFFAOYSA-L
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Description

Dibutyltin malate is an organic compound with the formula C12H20O4Sn . It is a white amorphous powder . It is used as a stabilizer for polyvinyl chloride resins and as a condensation catalyst .


Molecular Structure Analysis

The molecular weight of Dibutyltin malate is 346.99 . The exact molecular structure is not explicitly mentioned in the sources I found.


Chemical Reactions Analysis

Dibutyltin(IV) maleate (DBTML) has been successfully used as a new initiator in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) under solvent-free condition . The performance of DBTML in the ROP of ε-CL was powerfully and rapidly determined by the non-isothermal differential scanning calorimetry technique .


Physical And Chemical Properties Analysis

Dibutyltin malate has a molecular weight of 346.99 . It is a white amorphous powder with a melting point of 110 °C . It is combustible .

Scientific Research Applications

  • Obesogenic Effects : Dibutyltin has been shown to act as an obesogen, inducing lipid accumulation in human and mouse mesenchymal stromal stem cells through a PPARγ-dependent pathway. This was observed in both in vitro and in vivo models, where exposure to low doses of dibutyltin during perinatal development led to increased fat storage, elevated leptin levels in plasma, and glucose intolerance in mice (Chamorro-Garcia et al., 2018).

  • Interference with Glucocorticoid Receptor Function : Dibutyltin has been found to disrupt glucocorticoid receptor function and impair glucocorticoid-induced suppression of cytokine production. This interference with the receptor's function could potentially affect metabolic functions and immune system modulation (Gumy et al., 2008).

  • Neurotoxicity : Research on dibutyltin has demonstrated its neurotoxic potential, affecting myelin content and cholinergic neurons. It showed distinct toxicological patterns compared to other organotins like trimethyltin and triethyltin (Eskes et al., 1999).

  • Protective Effects Against Apoptosis : Chitosan has been found to protect against dibutyltin-induced apoptosis in rat pheochromocytoma cells through inhibition of the mitochondria-dependent pathway. This highlights a potential protective strategy against dibutyltin's neurotoxic effects (Wang et al., 2016).

  • Immune System Impact : Dibutyltin has been shown to alter the production of pro-inflammatory cytokines like interleukin 1β and IL‐6 in immune cells. It can cause both increases and decreases in cytokine production, depending on the concentration and exposure duration (Sushak et al., 2020).

  • Effects on Osteoclast Differentiation : In a study on the effects of organotin compounds on bone resorption, dibutyltin did not show significant effects on osteoclast differentiation, in contrast to other organotins like tributyltin and triphenyltin (Yonezawa et al., 2007).

  • Inhibition of Androgen Biosynthesis : Research on rat immature Leydig cells has revealed that dibutyltin can inhibit androgen biosynthesis by interfering with the expressions and enzyme activities of key enzymes in the process (Li et al., 2021).

  • Triglyceride Metabolism Influence : Dibutyltin dilaurate has been found to affect triglyceride metabolism in human normal hepatocyte HL7702 cells, reducing intracellular fat contents and altering the expression of lipolysis and lipogenesis genes and proteins (Qiao et al., 2018).

Safety And Hazards

Dibutyltin malate is harmful if swallowed and fatal if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is suspected of causing genetic defects and may damage fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,2-dibutyl-5-hydroxy-1,3,2-dioxastannepane-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2C4H9.Sn/c5-2(4(8)9)1-3(6)7;2*1-3-4-2;/h2,5H,1H2,(H,6,7)(H,8,9);2*1,3-4H2,2H3;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSRTHRSSCWGGK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]1(OC(=O)CC(C(=O)O1)O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyltin malate

CAS RN

15535-69-0
Record name Stannane, dibutylmaloyloxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LM Terman, VN Sedel'nikova… - Bulletin of the Academy …, 1970 - Springer
… of the volatility of triphenyltin isocyanate with that of dibutyltin malate (Fig. 4), it is evident that the volatility of triphenyltin isocyanate is lower than the volatility of dibutyltin malate. …
Number of citations: 3 link.springer.com
Y Ichikawa, T Hasegawa, T Minami, H Sato… - …, 2020 - thieme-connect.com
… In the event, a toluene solution containing 10 g of cinnamyl alcohol, phenyl carbamate (1.3 equiv) and 3 mol% dibutyltin malate under an argon atmosphere was stirred at 90 C for 4 h. …
Number of citations: 2 www.thieme-connect.com
奎賢鍾 - 임산에너지, 1998 - koreascience.kr
The aim of this study was to develop the noise and vibration damping wood-based composites by using viscoelastic polymer materials. Polyvinylchloride (PVC) was plasticized with 20-…
Number of citations: 0 koreascience.kr
이현종 - 산림바이오에너지, 1998 - dbpia.co.kr
… 가소제로서는 디옥틸프탈 레이트(bis(2-ethylhexy)phthalate, 이하 DOP) 를 사용하였으며, 열안정제로서 dibutyltinmalate를 사용하였다. PVC와 DOP를 각종의 비율로 테트라하이드로후란에 …
Number of citations: 2 www.dbpia.co.kr

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